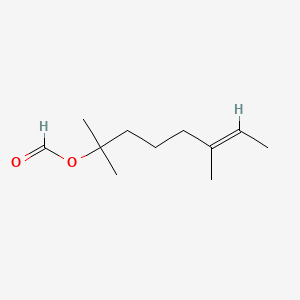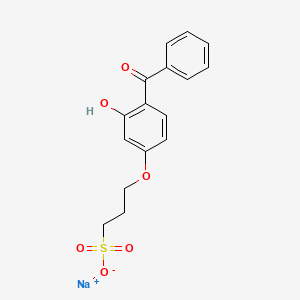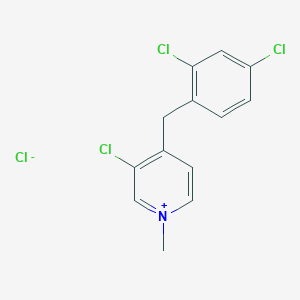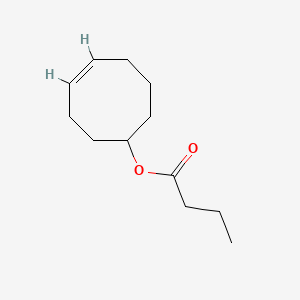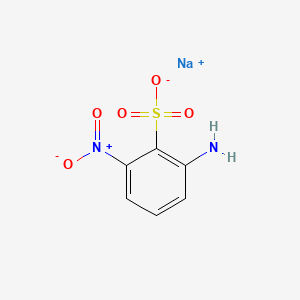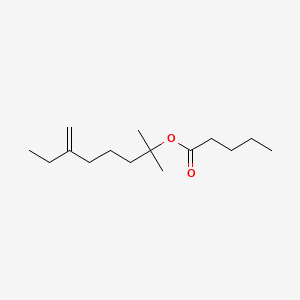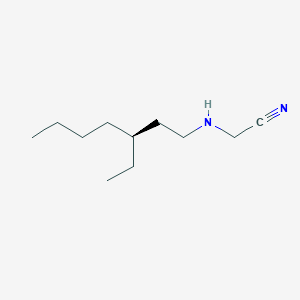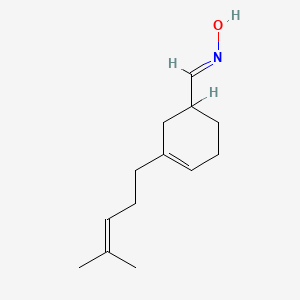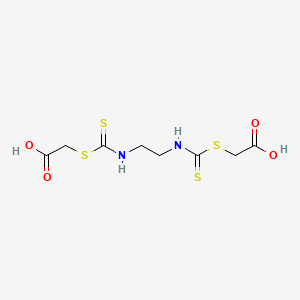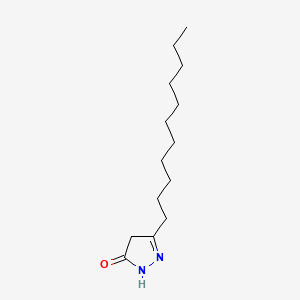
2,4-Dihydro-5-undecyl-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydro-5-undecyl-3H-pyrazol-3-one is a chemical compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of undecyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions. Solvent extraction and recrystallization are commonly used to purify the final product.
化学反应分析
Types of Reactions
2,4-Dihydro-5-undecyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the pyrazolone ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological and chemical properties.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism by which 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 2,4-Dihydro-5-methyl-3H-pyrazol-3-one
- 2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one
- 2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
Uniqueness
2,4-Dihydro-5-undecyl-3H-pyrazol-3-one is unique due to its long undecyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
属性
CAS 编号 |
93778-27-9 |
|---|---|
分子式 |
C14H26N2O |
分子量 |
238.37 g/mol |
IUPAC 名称 |
3-undecyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C14H26N2O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(17)16-15-13/h2-12H2,1H3,(H,16,17) |
InChI 键 |
YFBPEWHQTCFADX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=NNC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


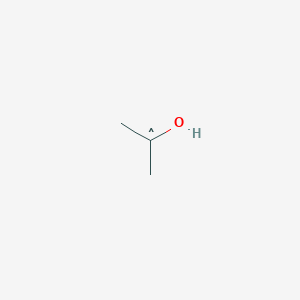
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
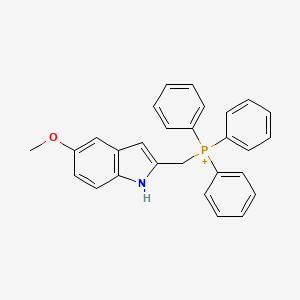

![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
